molecular formula C12H8BrClO2S B8353636 4'-Bromo-biphenyl sulfonyl chloride

4'-Bromo-biphenyl sulfonyl chloride

Cat. No.: B8353636
M. Wt: 331.61 g/mol
InChI Key: MFHHEDUBMLTGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis

Biphenyl structures, which consist of two connected phenyl rings, are of fundamental importance in organic chemistry. rsc.orgbohrium.com Their unique three-dimensional arrangement and electronic properties make them a sought-after scaffold in the design of a wide array of organic molecules. nih.gov These scaffolds are prevalent in medicinally active compounds, marketed drugs, and naturally occurring products. rsc.orgbohrium.com The utility of the biphenyl unit extends to materials science, where they are used in the creation of fluorescent layers in organic light-emitting diodes (OLEDs) and as foundational structures for liquid crystals. rsc.org The versatility of the biphenyl scaffold lies in its ability to be functionalized, allowing for the attachment of various chemical groups that modulate its physical and biological properties. rsc.orgbohrium.com

Role of Sulfonyl Chloride Functionality as Versatile Synthetic Intermediates

The sulfonyl chloride group (-SO₂Cl) is a highly reactive and versatile functional group in organic synthesis. quora.comnih.gov It serves as a key intermediate in the creation of numerous other functional groups, including sulfonamides, sulfonate esters, sulfones, and sulfinic acids. nih.govorgsyn.org The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the molecule to which it is attached. rsc.org Sulfonyl chlorides readily react with nucleophiles, such as amines, to form stable sulfonamides, a common linkage in many pharmaceutical compounds. sigmaaldrich.comnih.gov This reactivity makes them invaluable tools for chemists in the construction of complex molecules with desired therapeutic or material properties. sigmaaldrich.com

Academic Research Context of 4'-Bromo-biphenyl sulfonyl chloride

This compound has been a subject of academic and industrial research due to its utility as a building block in organic synthesis. Research has explored its synthesis, often involving the reaction of 4-(4-bromophenyl)benzenesulfonic acid with thionyl chloride. chemicalbook.com The presence of the bromine atom and the sulfonyl chloride group on the biphenyl scaffold provides two distinct reactive sites, allowing for sequential and selective chemical transformations. This dual functionality makes it a valuable precursor for the synthesis of more complex substituted biphenyl derivatives. For instance, the bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, while the sulfonyl chloride can be reacted with various nucleophiles. rsc.org

Overview of Research Trajectories for Substituted Biphenyl Sulfonyl Chlorides

Research involving substituted biphenyl sulfonyl chlorides is primarily driven by the pursuit of new molecules with specific functions. A major trajectory is the synthesis of novel sulfonamides with potential biological activity. nih.govresearchgate.net By varying the substituents on the biphenyl rings and the amine reacted with the sulfonyl chloride, chemists can generate large libraries of compounds for drug discovery screening. nih.gov Another research direction focuses on the development of new materials, such as polymers and liquid crystals, where the rigid biphenyl unit and the reactive sulfonyl chloride group can be exploited to create materials with tailored properties. rsc.org Furthermore, studies on the reaction mechanisms and kinetics of solvolysis of substituted benzenesulfonyl chlorides, including biphenyl derivatives, contribute to a fundamental understanding of their chemical behavior. mdpi.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₈BrClO₂S
Molecular Weight 331.62 g/mol
Appearance White to off-white powder or crystals
SMILES Code O=S(C1=CC=C(C2=CC=C(Br)C=C2)C=C1)(Cl)=O
CAS Number 13610-11-2

Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrClO2S

Molecular Weight

331.61 g/mol

IUPAC Name

2-(4-bromophenyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H8BrClO2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H

InChI Key

MFHHEDUBMLTGBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)S(=O)(=O)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Bromo Biphenyl Sulfonyl Chloride

Role of Sulfonyl Chloride Group as an Electrophilic Synthon

The sulfonyl chloride moiety (-SO₂Cl) in 4'-Bromo-biphenyl sulfonyl chloride serves as a potent electrophilic synthon. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which collectively withdraw electron density, rendering the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. This inherent reactivity allows for the facile introduction of the 4'-bromo-biphenylsulfonyl group into various molecules.

Nucleophilic substitution at the sulfonyl sulfur generally proceeds via a concerted Sₙ2-type mechanism, involving a single transition state. nih.gov However, depending on the nucleophile and reaction conditions, an addition-elimination mechanism involving a transient pentacoordinate sulfur intermediate may also be operative. nih.gov The biphenyl (B1667301) structure provides a large, often crystalline, scaffold which can be useful in the synthesis of various compounds, including potential therapeutic agents. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Nucleophilic Substitution Reactions and Derivative Formation

The electrophilic sulfur atom of this compound readily reacts with a wide range of nucleophiles, leading to the formation of a diverse array of derivatives. The most common of these reactions involve amines and alcohols to produce sulfonamides and sulfonate esters, respectively.

Sulfonamides are a critical class of compounds in medicinal chemistry. cbijournal.comnih.gov The reaction of this compound with primary or secondary amines provides a direct route to N-substituted sulfonamides.

The synthesis of sulfonamides from this compound and an amine is a well-established transformation. cbijournal.com This reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent expulsion of a chloride ion. A base is generally required to neutralize the hydrochloric acid generated during the reaction. organic-chemistry.orgontosight.ai

This methodology is applicable to a wide variety of amines, including simple alkyl and aryl amines, as well as more complex structures like amino acid derivatives. organic-chemistry.orgnih.gov For instance, the reaction with aniline (B41778) or p-toluidine (B81030) in the presence of a base like pyridine (B92270) can lead to the corresponding N-aryl sulfonamides in high yields. cbijournal.com Similarly, reactions with amino acid esters can be performed to incorporate the bulky and rigid 4'-bromo-biphenylsulfonyl group onto a peptide backbone.

Table 1: Examples of Sulfonamide Formation

Amine ReactantProduct
Primary Alkyl AmineN-Alkyl-4'-bromo-[1,1'-biphenyl]-4-sulfonamide
AnilineN-Phenyl-4'-bromo-[1,1'-biphenyl]-4-sulfonamide
Secondary Amine (e.g., Diethylamine)N,N-Diethyl-4'-bromo-[1,1'-biphenyl]-4-sulfonamide
Amino Acid EsterN-(4'-Bromo-[1,1'-biphenyl]-4-sulfonyl)amino acid ester

While this compound itself is not directly involved in cycloaddition reactions, the sulfonamides derived from it can be utilized as substrates in such transformations. The stereochemical and regioselective outcomes of these reactions are often influenced by the nature of the sulfonamide and the other reactants.

For example, the radical cyclization of unsaturated sulfonamides can exhibit high regioselectivity. nih.gov The substitution pattern on the alkene can direct the cyclization to proceed via either a 5-exo or 6-endo pathway, leading to the formation of five- or six-membered rings, respectively. nih.govresearchgate.net Specifically, vinylic halogen substitution has been shown to be a remarkable tool for controlling the regioselectivity of sulfonamidyl radical cyclizations. nih.gov In other instances, derivatives of sulfonamides have been used in regio- and stereoselective [4+2] and [3+2] cycloaddition reactions to generate novel heterocyclic scaffolds. chemrxiv.org Nitrile oxide cycloadditions with unsaturated sulfonate esters, which are structurally related to sulfonamides, have been shown to proceed in a regiospecific manner to yield isoxazoles. ucl.ac.uk

The choice of base is crucial in the synthesis of sulfonamides from sulfonyl chlorides. Tertiary amines like triethylamine (B128534) (Et₃N) and pyridine are commonly used as acid scavengers, neutralizing the HCl produced during the reaction. cbijournal.comorganic-chemistry.org This prevents the protonation of the amine nucleophile, which would render it unreactive.

4-Dimethylaminopyridine (B28879) (DMAP) can be employed as a highly efficient nucleophilic catalyst in sulfonylation reactions, particularly for less reactive nucleophiles such as sterically hindered amines or alcohols. nih.govresearchgate.netacs.org DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. nih.govacs.org This intermediate is more susceptible to nucleophilic attack by the amine or alcohol than the original sulfonyl chloride, thereby accelerating the reaction. DFT calculations have shown that the energy barrier for the reaction involving the DMAP intermediate is significantly lower than that of other bases like collidine. researchgate.net In some cases, DMAP can be used as the sole base, eliminating the need for other tertiary amines. nih.gov

Table 2: Common Bases in Sulfonamide Synthesis

BaseRoleMechanism
Triethylamine (Et₃N)Acid ScavengerNeutralizes HCl byproduct. organic-chemistry.orgontosight.ai
PyridineAcid Scavenger/Weak Nucleophilic CatalystNeutralizes HCl and can weakly activate the sulfonyl chloride. cbijournal.com
4-Dimethylaminopyridine (DMAP)Nucleophilic CatalystForms a highly reactive N-sulfonylpyridinium intermediate. nih.govacs.org

In addition to amines, this compound can react with alcohols and phenols to form the corresponding sulfonate esters. This reaction, often referred to as sulfonylation, is analogous to sulfonamide formation and is typically carried out in the presence of a base to neutralize the HCl byproduct. eurjchem.com

The resulting sulfonate esters are themselves useful synthetic intermediates. The sulfonate group is an excellent leaving group, making these compounds valuable substrates for nucleophilic substitution and elimination reactions. The synthesis of sulfonate esters from sulfonyl chlorides and alcohols is a widely used method, and like sulfonamide synthesis, can be facilitated by the use of amine bases. eurjchem.com

Table 3: Synthesis of Sulfonate Esters

Alcohol/Phenol ReactantProduct
MethanolMethyl 4'-bromo-[1,1'-biphenyl]-4-sulfonate
PhenolPhenyl 4'-bromo-[1,1'-biphenyl]-4-sulfonate
IsopropanolIsopropyl 4'-bromo-[1,1'-biphenyl]-4-sulfonate

C-H Functionalization Strategies

Picolyl C-H Sulfonylation of Pyridine Derivatives

A significant application of aryl sulfonyl chlorides, including by extension this compound, is the direct C-H sulfonylation of 4-alkylpyridine derivatives. nih.govacs.org This reaction provides a straightforward method to synthesize 4-picolyl aryl sulfones, which are valuable synthetic intermediates. nih.gov The reaction is typically performed by treating the 4-alkylpyridine with an aryl sulfonyl chloride and a base like triethylamine (Et₃N), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.govacs.org

The reaction is generally high-yielding and tolerates a variety of functional groups on both the pyridine derivative and the aryl sulfonyl chloride. nih.gov

Table 1: Representative C-H Sulfonylation of 4-Ethylpyridine with Various Aryl Sulfonyl Chlorides (Data adapted from studies on general aryl sulfonyl chlorides to illustrate the scope of the reaction)

Aryl Sulfonyl ChlorideReaction Time (h)Yield (%)
4-Methylbenzenesulfonyl chloride1.586
4-Methoxybenzenesulfonyl chloride287
4-Chlorobenzenesulfonyl chloride885
4-Nitrobenzenesulfonyl chloride1.588
2-Naphthalenesulfonyl chloride284

This table illustrates the general reactivity and yields observed in the picolyl C-H sulfonylation reaction, as specific data for the this compound was not detailed in the source material. acs.org

Mechanistic Postulations for C-H Activation

The mechanism for the picolyl C-H sulfonylation does not involve a direct deprotonation of the weakly acidic picolyl C-H bond. Instead, a more plausible pathway is proposed: nih.govacs.orgresearchgate.net

N-Sulfonylation: The reaction initiates with the sulfonylation of the pyridine nitrogen by the aryl sulfonyl chloride (e.g., this compound). This forms a pyridinium (B92312) salt.

Activation and Deprotonation: The formation of the N-sulfonyl pyridinium salt significantly increases the acidity of the picolyl C-H protons. The base, Et₃N, can then deprotonate the picolyl position.

Formation of Dihydropyridine (B1217469) Intermediate: This deprotonation leads to the formation of a key intermediate: an N-sulfonyl-4-alkylidene-1,4-dihydropyridine. nih.govacs.org

C-Sulfonylation: The electron-rich double bond of the dihydropyridine intermediate then attacks a second molecule of the aryl sulfonyl chloride, which is activated by the catalyst (DMAP). This step forms the new C-S bond at the picolyl position.

Final Steps: The resulting intermediate can then either be desulfonylated at the nitrogen to give the final product or undergo another deprotonation/workup sequence to yield the 4-picolyl aryl sulfone. acs.org

This mechanism explains the formal sulfonylation of an otherwise unactivated C-H bond under relatively mild conditions. nih.gov

Ring-Closing and Cyclization Reactions (e.g., involving vinyl sulfonamides)

This compound serves as a precursor for vinyl sulfonamides, which are versatile linchpins in diversity-oriented synthesis for creating cyclic sulfonamides, known as sultams. enamine.netnih.gov A vinyl sulfonamide can be prepared from this compound by reaction with an appropriate amine containing a vinyl group or by reacting the resulting sulfonamide with a vinyl equivalent.

Once formed, the (4'-bromo-biphenyl) vinyl sulfonamide can undergo various intramolecular ring-closing reactions, with the specific outcome depending on the functional groups paired with the vinyl sulfonamide moiety. enamine.net These cyclization strategies include:

Intramolecular Heck Reaction: A vinyl sulfonamide containing a suitably positioned aryl or vinyl halide can undergo a palladium-catalyzed intramolecular Heck reaction to form δ-sultams (6-membered rings). nih.gov

Intramolecular Baylis-Hillman Reaction: A vinyl sulfonamide tethered to an aldehyde can cyclize via a Baylis-Hillman reaction, typically initiated by a nucleophilic catalyst like DABCO, to afford γ-sultams (5-membered rings). nih.gov

Ring-Closing Metathesis (RCM): If the vinyl sulfonamide contains another terminal alkene, ring-closing metathesis can be employed to create larger sultam rings. enamine.net

Michael Addition: The vinyl sulfonamide can act as a Michael acceptor. An intramolecular thiol-Michael addition, for example in a peptide containing a cysteine residue and a vinyl sulfonamide group, is an efficient method for peptide macrocyclization on a solid support. nih.gov This reaction benefits from the ability of the sulfur atom in the sulfonamide to stabilize the transient α-carbanion formed during the addition. nih.gov

These methods highlight the utility of vinyl sulfonamides derived from this compound as key intermediates for accessing a wide array of skeletally diverse sultams. enamine.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4'-Bromo-biphenyl sulfonyl chloride by providing detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The spectrum would show distinct multiplets corresponding to the protons on the two phenyl rings.

Based on the analysis of related structures like 4-bromobiphenyl (B57062) and 4-bromobenzenesulfonyl chloride, the following proton assignments can be anticipated: chemicalbook.comthermofisher.com

The protons on the brominated phenyl ring will likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

The protons on the sulfonyl chloride-bearing phenyl ring will also present as two doublets. The protons ortho to the electron-withdrawing sulfonyl chloride group are expected to be shifted further downfield compared to the protons meta to this group.

A representative, though not identical, ¹H NMR spectrum of 4-bromobiphenyl shows signals around 7.35-7.57 ppm. thermofisher.com For 4-bromobenzenesulfonyl chloride, the protons appear at approximately 7.79 and 7.90 ppm. chemicalbook.com The combination of these structural motifs in this compound would result in a unique and identifiable ¹H NMR fingerprint.

Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, the spectrum will display signals corresponding to the twelve carbon atoms of the biphenyl (B1667301) system.

Drawing from data on analogous compounds like 4,4'-dibromo biphenyl, the carbon signals can be predicted. rsc.org The carbon atom attached to the bromine (C-Br) would appear around 122 ppm, while the other aromatic carbons would resonate in the range of 128-140 ppm. The carbon atom bonded to the sulfonyl chloride group (C-SO₂Cl) is expected to be significantly deshielded.

A related compound, 4-bromo-1,1'-biphenyl, shows carbon signals at approximately 121.6, 127.0, 128.8, 128.9, 131.9, 140.0, and 140.2 ppm. rsc.org The precise chemical shifts for this compound would be influenced by the combined electronic effects of both the bromo and sulfonyl chloride substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the compound's structure through its fragmentation pattern. For this compound (MW: 331.61 g/mol ), the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. bldpharm.com

The fragmentation of related biphenyl sulfonyl chloride derivatives under electron impact ionization typically involves the loss of the sulfonyl chloride group or cleavage of the biphenyl linkage. rsc.org For this compound, expected fragmentation pathways could include:

Loss of the SO₂Cl radical.

Cleavage to form the bromobiphenyl cation.

Loss of bromine and/or chlorine atoms.

Analysis of the mass spectrum of 4-bromobiphenyl shows a prominent molecular ion peak and fragments corresponding to the loss of bromine. bldpharm.com A detailed analysis of the fragmentation of polychlorinated biphenyl sulfate (B86663) derivatives also provides insights into the complex fragmentation patterns that can be expected from halogenated biphenyl compounds. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in this compound and to understand its electronic transitions.

The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride and the substituted benzene rings. Key expected absorptions include:

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.

C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

C-Br and C-S stretching vibrations at lower frequencies.

The IR spectrum of the related compound 4-bromobiphenyl shows characteristic peaks for a para-substituted benzene ring. nist.gov

The UV-Vis spectrum of this compound in a suitable solvent would show absorption bands corresponding to the π-π* electronic transitions of the conjugated biphenyl system. The position and intensity of these bands provide information about the extent of conjugation and the effect of the substituents on the electronic structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, would be suitable for analyzing the purity of this compound. sielc.com For instance, the purity of biphenyl-4-sulfonyl chloride has been determined to be ≥96.0% by HPLC. thermofisher.com Similar methods can be applied to this compound.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used for purity analysis, particularly for assessing volatile impurities. nih.gov The separation of related compounds like (1,1'-Biphenyl)-4-ol, 4'-bromo- has been demonstrated using reverse-phase HPLC. sielc.com

High-Performance Liquid Chromatography (HPLC) for Purity Verification and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, offering high resolution and sensitivity for purity assessment. In a typical quality control setting, HPLC is used to determine the assay of the compound, with specifications often requiring a purity of 96.0% or greater. thermofisher.com The technique is also adept at separating complex mixtures, making it ideal for identifying and quantifying impurities that may be present in the final product or arise during synthesis.

The versatility of HPLC extends to the separation of enantiomers, which is particularly relevant when this compound is used as a derivatizing agent for chiral molecules. For instance, cellulose-based chiral stationary phases have proven effective in the enantiomeric resolution of various compounds, including derivatives that could conceptually be formed from this compound. researchgate.net By optimizing the mobile phase, which often consists of a mixture of a non-polar solvent like n-hexane and an alcohol (e.g., methanol, ethanol, or isopropanol), baseline separation of enantiomers can be achieved. researchgate.net The choice of alcohol and its concentration in the mobile phase are critical parameters that are adjusted to maximize the resolution factor.

Furthermore, HPLC methods can be developed for the analysis of related brominated biphenyl compounds. For example, a reverse-phase HPLC method has been described for the separation of (1,1'-Biphenyl)-4-ol, 4'-bromo- using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This demonstrates the adaptability of HPLC for a range of brominated biphenyl structures.

Table 1: HPLC Purity Analysis of Biphenyl-4-sulfonyl chloride

ParameterSpecification
Assay (HPLC)≥96.0%
Melting Point111.0-120.0 °C
AppearanceWhite to cream powder
Identification (FTIR)Conforms to standard

This table is based on typical specifications for commercially available Biphenyl-4-sulfonyl chloride and serves as an illustrative example. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. In the context of this compound, GC-MS plays a crucial role in detecting any volatile impurities that may be present from the synthesis process. The gas chromatograph separates the different components of a sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification.

Research on related brominated biphenyl compounds has demonstrated the utility of GC-MS in metabolic studies. For instance, the hydroxylated urinary metabolites of 2-, 3-, and 4-bromobiphenyls in rats have been identified using GC-MS analysis of their methyl ether derivatives. nih.gov This highlights the capability of GC-MS to analyze complex biological samples and identify metabolites of brominated compounds. The electron impact fragmentation patterns observed in the mass spectra are instrumental in determining the position of substituents on the biphenyl rings. nih.gov

While direct GC-MS analysis of the relatively non-volatile this compound may be challenging without derivatization, the technique is highly effective for identifying more volatile precursors, byproducts, or degradation products. The oven temperature program in a GC method is carefully controlled to ensure optimal separation of compounds with varying volatilities. mdpi.com

Table 2: Illustrative GC-MS Parameters for Analysis of Related Volatile Compounds

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
Carrier GasHelium (1.2 mL/min, constant flow)
Oven ProgramInitial temp. 40°C for 3 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Scan Range29–550 Da

This table presents typical GC-MS conditions that can be adapted for the analysis of volatile compounds related to the synthesis or degradation of this compound. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in organic synthesis to monitor the progress of reactions. youtube.com For reactions involving this compound, TLC provides a quick assessment of the consumption of starting materials and the formation of products. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. rsc.org

The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the adsorbent. youtube.com For example, in the synthesis of a derivative from this compound, TLC can be used to determine the optimal reaction time by observing the disappearance of the starting material spot and the appearance of the product spot. rsc.org The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent.

In more complex applications, TLC can be coupled with other analytical techniques. For instance, a method combining TLC sample pre-treatment with HPLC-DAD has been developed for determining brominated flame retardants and their derivatives in environmental samples. nih.gov This approach utilizes the separatory power of TLC for initial cleanup and fractionation, followed by quantitative analysis by HPLC. nih.gov

Computational Chemistry and Theoretical Studies on 4 Bromo Biphenyl Sulfonyl Chloride Transformations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the intricate details of chemical reactions involving sulfonyl chlorides.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate the mechanisms of reactions involving arenesulfonyl chlorides. For instance, DFT calculations have been instrumental in studying the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group.

One relevant study on a series of arenesulfonyl chlorides investigated the chloride-chloride exchange reaction. nih.gov DFT studies revealed that this reaction proceeds via a single transition state, consistent with an SN2 mechanism. nih.gov This suggests that for 4'-Bromo-biphenyl sulfonyl chloride, a similar bimolecular nucleophilic substitution pathway would be operative in such exchange reactions. The calculations can map out the potential energy surface, identifying the lowest energy path from reactants to products.

Furthermore, DFT calculations have been used to explore the photocatalytic synthesis of sulfonyl chlorides. acs.org These studies propose mechanisms involving the generation of radical intermediates and their subsequent reactions, providing a theoretical framework for understanding and optimizing these transformations. acs.org

Analysis of Transition States and Intermediates

A critical aspect of understanding reaction mechanisms is the characterization of transition states and intermediates. DFT calculations allow for the geometric and energetic properties of these transient species to be determined. In the context of the SN2 chloride exchange reaction at the sulfonyl sulfur, DFT calculations have successfully modeled the trigonal bipyramidal geometry of the transition state. nih.gov

Energy Landscape and Thermodynamic Profiling of Reactions

Computational methods are adept at mapping the energy landscape of a chemical reaction, providing a detailed thermodynamic profile. This includes calculating the relative energies of reactants, intermediates, transition states, and products.

For the SN2 chloride exchange in arenesulfonyl chlorides, DFT calculations have been used to determine the activation parameters, which correlate well with experimental kinetic data. nih.gov The calculated free energy profile for such a reaction involving this compound would allow for a quantitative understanding of the reaction's feasibility and rate.

The table below illustrates a hypothetical energy profile for a generic SN2 reaction of an arenesulfonyl chloride, which can be computationally determined.

SpeciesRelative Energy (kcal/mol)
Reactants (ArSO₂Cl + Cl⁻)0.0
Transition State+ΔG‡
Products (ArSO₂Cl + Cl⁻)0.0

Note: ΔG‡ represents the free energy of activation.

Investigation of Radical Intermediate Stabilization and Pathways

The generation of sulfonyl radicals from sulfonyl chlorides is a key step in many synthetic transformations. Computational studies can provide significant insights into the stability and subsequent reaction pathways of these radical intermediates.

In a study on the photocatalytic synthesis of sulfonyl chlorides from S-arylthioacetates, it was proposed that irradiation mediates the oxidation of sulfenyl chloride to sulfonyl chloride. nih.gov The stability of the generated radical species is crucial for the reaction's success. The electronic properties of the substituent on the aryl ring can influence the stability of the sulfonyl radical. For this compound, the bromine atom and the biphenyl (B1667301) system would play a role in the delocalization and stabilization of the unpaired electron on the sulfur-centered radical.

DFT calculations can be employed to analyze the spin density distribution in the 4'-bromo-biphenylsulfonyl radical, identifying the extent of delocalization onto the biphenyl rings. This information is vital for predicting the regioselectivity of subsequent radical addition reactions.

Computational Prediction of Reaction Kinetics and Energetics

A significant advantage of computational chemistry is its ability to predict the kinetics and energetics of chemical reactions. By calculating the activation energies and reaction enthalpies, it is possible to estimate reaction rates and equilibrium constants.

For a series of substituted arenesulfonyl chlorides, it has been shown that calculated relative rate constants and activation parameters for the chloride-chloride exchange reaction correlate well with experimental kinetic data. nih.gov This demonstrates the predictive power of DFT calculations. A similar approach could be applied to predict the reactivity of this compound in various reactions. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, can be computationally validated. For the chloride exchange in arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined, indicating that electron-withdrawing substituents accelerate the reaction. nih.gov

In Silico Modeling for Chemical Diversification and Design Principles

Computational modeling plays a crucial role in the design of new molecules with desired properties, a process often referred to as in silico design. Starting from a core scaffold like this compound, computational methods can be used to explore a vast chemical space and identify derivatives with enhanced biological activity or improved material properties.

For instance, DFT calculations are frequently used in drug discovery to study the interactions between a ligand and its target protein. nih.govresearchgate.net Benzenesulfonamide derivatives, which can be synthesized from the corresponding sulfonyl chlorides, are a common motif in medicinal chemistry. nih.govresearchgate.net Computational docking studies could be used to predict the binding affinity of sulfonamides derived from this compound to a specific biological target.

Furthermore, frontier molecular orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the electronic properties and reactivity of designed compounds. mdpi.com This information is valuable for predicting the types of reactions a molecule will undergo and for designing molecules with specific electronic characteristics.

The following table summarizes key computational parameters that can be calculated for in silico modeling:

Computational ParameterInformation Provided
Binding Affinity (Docking Score)Prediction of how strongly a molecule binds to a target protein.
HOMO-LUMO GapIndicator of chemical reactivity and electronic excitability.
Molecular Electrostatic Potential (MEP)Reveals the charge distribution and sites for electrophilic and nucleophilic attack.
Electrophilicity Index (ω)A measure of the stabilization in energy when the system acquires an additional electronic charge. mdpi.com

Through these computational approaches, the chemical diversification of the this compound scaffold can be systematically explored, accelerating the discovery of new functional molecules.

Structure-Based Similarity Analysis for Derivative Exploration

Structure-based similarity analysis is a computational technique pivotal for the exploration of novel derivatives of this compound. This method involves the systematic comparison of the three-dimensional structure of the parent compound with virtual libraries of other molecules to identify those with similar structural or electronic features. The underlying principle is that molecules with similar structures are likely to exhibit similar properties and biological activities.

For this compound, this analysis would focus on key structural motifs: the brominated phenyl ring, the second phenyl ring, and the sulfonyl chloride group. Computational screening can identify compounds that mimic the spatial arrangement of these groups, potentially leading to the discovery of derivatives with modulated reactivity or enhanced biological interactions. The process typically involves aligning the structures of the target and query molecules and calculating a similarity index based on parameters like volume overlap and electrostatic potential.

The exploration for derivatives often targets modifications at several key positions:

The Sulfonyl Chloride Group: Replacing the chloride with other functionalities (e.g., amines, alcohols) to form sulfonamides or sulfonate esters is a common strategy. Similarity analysis can help select reactants that will yield derivatives with specific conformational or electronic properties.

The Bromo-Substituent: While the bromine atom is a key feature, its replacement with other halogens or functional groups can be explored to fine-tune the electronic properties of the molecule.

A virtual screening workflow for identifying potential derivatives would involve the following steps:

Generation of a 3D model of this compound.

Creation of a virtual library of compounds with potential for derivatization.

High-throughput screening of the library against the 3D model of the parent compound.

Ranking of the hits based on similarity scores.

Further computational analysis of the top-ranked candidates to predict their properties.

Table 1: Key Structural Features for Similarity Analysis of this compound
Structural FeatureDescriptionPotential for Derivatization
Sulfonyl Chloride (-SO2Cl)A highly reactive functional group, enabling the formation of sulfonamides, sulfonate esters, etc.High
Biphenyl ScaffoldThe core structure providing rigidity and a specific spatial arrangement of the phenyl rings.Moderate (substitution on the rings)
Bromine AtomAn electron-withdrawing group that influences the electronic properties of the adjacent phenyl ring.High (replacement with other groups)

Computational Assessment of Structural Modifications

Once potential derivatives are identified through similarity analysis, a more detailed computational assessment of the proposed structural modifications is necessary. This involves the use of quantum mechanics (QM) and molecular mechanics (MM) methods to predict how changes to the chemical structure will affect the molecule's properties.

Density Functional Theory (DFT) is a widely used QM method for this purpose. It can provide accurate predictions of various molecular properties, including:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential.

Reactivity Descriptors: Fukui functions and local softness, which can predict the most likely sites for nucleophilic or electrophilic attack.

For instance, a computational study could compare the properties of this compound with a hypothetical derivative where the bromine atom is replaced by a fluorine atom. The DFT calculations would likely show that the C-F bond is shorter and stronger than the C-Br bond, and that the fluorine atom has a more significant electron-withdrawing effect. This, in turn, could influence the reactivity of the sulfonyl chloride group.

Another important aspect of the computational assessment is the analysis of the conformational landscape of the modified molecules. The introduction of bulky substituents on the biphenyl rings, for example, can significantly increase the steric hindrance and alter the preferred dihedral angle between the rings. This can have a profound impact on the molecule's ability to interact with biological targets.

Table 2: Predicted Effects of Structural Modifications on this compound
ModificationPredicted Effect on GeometryPredicted Effect on Electronic Properties
Replacement of -Br with -FShorter C-halogen bondIncreased electron-withdrawing effect
Introduction of a methyl group at the 2-positionIncreased dihedral angle between phenyl ringsMinor change in overall electronic distribution
Replacement of -SO2Cl with -SO2NH2Change in bond angles around the sulfur atomIntroduction of a hydrogen bond donor

Molecular Conformation and Dihedral Angle Analysis

The three-dimensional shape of this compound is largely defined by the dihedral angle between its two phenyl rings. This angle is the result of a delicate balance between two opposing forces:

Steric Hindrance: The repulsion between the ortho-hydrogen atoms on the two rings, which favors a twisted conformation.

π-Conjugation: The electronic interaction between the two aromatic systems, which is maximized in a planar conformation.

For unsubstituted biphenyl, the equilibrium dihedral angle in the gas phase is around 44°. In solution, this angle is approximately 32°. tcichemicals.com The presence of substituents can significantly alter this angle. In the case of this compound, the bromine atom and the sulfonyl chloride group are at the 4 and 4' positions, which are not expected to cause significant steric clash. However, their electronic effects can influence the potential energy surface of the rotation around the central C-C bond.

Computational studies on related molecules provide valuable insights. For example, the dihedral angle between the rings in the biphenyl moiety of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate is reported to be 24.57(4)°. nih.gov In another related structure, the dihedral angle between the benzene ring and the methanesulfonyl group is 49.06 (3)°. bldpharm.com

A detailed conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angle between the two phenyl rings. This can be achieved using computational methods like DFT. The results would reveal the energy barriers to rotation and the most stable conformations of the molecule.

Table 3: Comparison of Dihedral Angles in Related Biphenyl Structures
CompoundDihedral Angle (°)MethodReference
Biphenyl (in solution)32 ± 2Experimental tcichemicals.com
4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate24.57 (4)X-ray Crystallography nih.gov
1-bromo-4-methanesulfonyl-2,3-dimethylbenzene49.06 (3)X-ray Crystallography bldpharm.com

Strategic Applications of 4 Bromo Biphenyl Sulfonyl Chloride in Advanced Chemical Synthesis

Building Block for Complex Organic Molecular Architectures

4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride serves as a fundamental building block for the synthesis of intricate organic molecules. bldpharm.combldpharm.combldpharm.com Its utility stems from the differential reactivity of its two functional groups. The sulfonyl chloride moiety is highly electrophilic and readily reacts with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides, sulfonates, and related derivatives. This reaction is a cornerstone for introducing the bromobiphenyl scaffold into larger molecules.

Precursor in Medicinal Chemistry Research for Diverse Compound Libraries (focused on synthetic utility)

In medicinal chemistry, 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride is a valuable precursor for generating diverse compound libraries for drug discovery programs. bldpharm.combldpharm.com Its primary role is in the synthesis of sulfonamides, a well-established pharmacophore found in numerous therapeutic agents. chemimpex.com The reactivity of the sulfonyl chloride group allows for its condensation with a vast array of primary and secondary amines, enabling the creation of large libraries of N-substituted sulfonamides.

A notable application is in the synthesis of novel L-valine derivatives with potential biological activity. mdpi.com In one synthetic pathway, 4'-bromo-[1,1'-biphenyl]-4-sulfonyl chloride is first converted to its corresponding benzoic acid derivative. mdpi.com This acid is then activated to an acyl chloride and reacted with the amino acid L-valine to produce an N-acyl-L-valine derivative. mdpi.com This intermediate can be further cyclized to form oxazolones, demonstrating the compound's utility in generating heterocyclic systems. mdpi.com The bromine atom remains available for late-stage diversification, allowing for the introduction of various substituents through cross-coupling reactions to explore the structure-activity relationship (SAR) of the synthesized compounds. mdpi.com This strategy facilitates the rapid assembly of a library of related but structurally distinct molecules, which is essential for identifying lead compounds in drug discovery.

Intermediate in Materials Science for Specialty Polymers and Functional Materials

The unique combination of a rigid biphenyl (B1667301) unit and reactive functional groups makes 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride a useful intermediate in materials science. bldpharm.combldpharm.comsararesearch.com The biphenyl core is known to enhance the thermal stability, mechanical strength, and specific electronic or optical properties of polymeric materials. chemimpex.com

This compound can be used to synthesize specialty polymers by incorporating the bromobiphenyl sulfonyl moiety into a polymer backbone or as a pendant group. For instance, the sulfonyl chloride group can react with diols or diamines to form polysulfonates or polysulfonamides, respectively. The resulting polymers possess the inherent properties of the biphenyl unit. Furthermore, the bromo-functionalized polymers can undergo subsequent modification reactions, such as cross-linking or grafting, to fine-tune the material's properties for specific applications, including high-performance plastics and coatings. chemimpex.com Its role as a monomer or cross-linking agent allows for the creation of functional materials with tailored characteristics for use in electronics and other advanced technologies. bldpharm.combldpharm.com

Development of Chemical Probes and Analytical Standards

While direct applications of 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride as a chemical probe or analytical standard are not extensively documented, its chemical nature makes it a highly suitable precursor for their development. The sulfonyl chloride group is a reactive "warhead" that can covalently bind to nucleophilic residues (such as lysine, tyrosine, or serine) on proteins. This reactivity is exploited in the design of activity-based protein profiling (ABPP) probes and covalent inhibitors. nih.gov By reacting 4'-bromo-[1,1'-biphenyl]-4-sulfonyl chloride with a reporter tag (like a fluorophore or biotin) that also contains a nucleophilic handle, a chemical probe can be synthesized to label and identify specific protein targets.

In the realm of analytical chemistry, the related compound 4-Bromobiphenyl (B57062) is available as a certified reference material. accustandard.com This highlights the importance of the bromobiphenyl scaffold as an analytical standard, particularly in environmental analysis for detecting compounds like polybrominated biphenyls (PBBs). nih.gov 4'-Bromo-[1,1'-biphenyl]-4-sulfonyl chloride can be used to synthesize specific, non-commercially available derivatives or metabolites for use as analytical standards in metabolism studies or for the quantification of related compounds. sigmaaldrich.com Furthermore, its deuterated analogue, 4-Bromo-1,1'-biphenyl-d9, exists for use as an internal standard in mass spectrometry-based analyses, underscoring the utility of this chemical scaffold in quantitative studies. chemicalbook.com

Q & A

Q. What are the standard synthetic routes for preparing 4'-Bromo-biphenyl sulfonyl chloride, and what factors influence their efficiency?

The synthesis of this compound typically involves sulfonation and chlorination steps. A method reported in the literature employs the thiourea/NCBSI/HCl system, which enables telescoped conversion of alkyl halides to sulfonyl chlorides under mild conditions . Key factors affecting efficiency include:

  • Reagent stoichiometry : Excess chlorinating agents (e.g., NCBSI) improve conversion rates.
  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Substrate purity : Impurities in the biphenyl precursor can lead to competing reactions.
    For structural confirmation, refer to spectroscopic data (e.g., IR, NMR) and CAS registry details (CAS 1623-93-4) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Critical techniques include:

  • Infrared (IR) spectroscopy : Identifies sulfonyl chloride groups (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and aromatic C-Br bonds (550–600 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR reveals biphenyl proton splitting patterns, while ¹³C NMR confirms sulfonyl chloride carbon shifts (~55 ppm for Cl-SO₂) .
  • Mass spectrometry : Molecular ion peaks (m/z 252.71) validate molecular weight .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Use impervious gloves, sealed goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors.
  • Moisture avoidance : Store in anhydrous conditions to prevent hydrolysis, which releases HCl .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing sulfonamides, which are prevalent in anticonvulsants and enzyme inhibitors. The sulfonyl chloride group reacts efficiently with amines to form bioactive sulfonamide derivatives .

Advanced Questions

Q. How can researchers optimize synthesis to minimize side reactions with sensitive functional groups?

  • Controlled chlorination : Use stepwise addition of NCBSI to avoid over-chlorination.
  • Protective groups : Temporarily block reactive sites (e.g., hydroxyls) with acetyl or tert-butyl groups.
  • Low-temperature protocols : Reduce thermal degradation by maintaining reactions at 0–5°C during exothermic steps .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural confirmation?

  • Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for unambiguous bonding patterns).
  • Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra.
  • Sample purity checks : Impurities (e.g., residual solvents) can distort signals; repurify via column chromatography .

Q. What strategies mitigate exothermic risks during large-scale synthesis?

  • Gradual reagent addition : Introduce chlorinating agents slowly to control heat release.
  • Reactor design : Use jacketed reactors with cooling systems (e.g., glycol chillers).
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect runaway conditions .

Q. How do electronic effects of substituents on the biphenyl ring influence reactivity?

  • Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity of the sulfonyl chloride, enhancing nucleophilic substitution rates.
  • Electron-donating groups (e.g., -OCH₃) : Reduce reactivity but improve solubility in polar solvents.
  • Steric effects : Bulky substituents at the 4'-position can hinder access to the sulfonyl chloride group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or purity levels?

  • Source verification : Cross-reference data from peer-reviewed journals (e.g., synthesis protocols in ) versus commercial catalogs (e.g., ).
  • Reproducibility tests : Repeat synthesis under standardized conditions to isolate variables (e.g., solvent grade, heating rate).
  • Analytical calibration : Ensure instruments (e.g., DSC for melting points) are calibrated with certified reference materials .

Methodological Resources

  • Synthetic protocols : Refer to the thiourea/NCBSI/HCl system for scalable, low-toxicity routes .
  • Safety guidelines : Follow OSHA-compliant handling practices outlined in Safety Data Sheets .
  • Analytical workflows : Integrate IR and NMR for functional group validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.